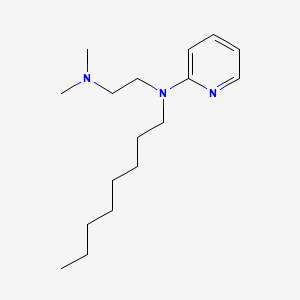
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine is a complex organic compound that features a pyridine ring substituted with a dimethylaminoethyl and an octylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine typically involves the reaction of 2-chloropyridine with N-(2-dimethylaminoethyl)-N-octylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The octylamino group provides hydrophobic interactions, which can stabilize the compound within lipid environments. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)pyridine: A simpler analog with similar basicity and nucleophilicity.
2-(2-Dimethylaminoethoxy)pyridine: Another analog with an ethoxy linker instead of an octylamino group.
Chlorphenamine: A compound with a similar pyridine structure but different substituents.
Uniqueness
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine is unique due to its combination of hydrophilic and hydrophobic groups, which confer amphiphilic properties. This makes it particularly useful in applications requiring interaction with both aqueous and lipid environments, such as drug delivery and material science.
Propiedades
Número CAS |
23826-81-5 |
|---|---|
Fórmula molecular |
C17H31N3 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-octyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C17H31N3/c1-4-5-6-7-8-11-14-20(16-15-19(2)3)17-12-9-10-13-18-17/h9-10,12-13H,4-8,11,14-16H2,1-3H3 |
Clave InChI |
KXKWYJXQCCEVEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCN(C)C)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


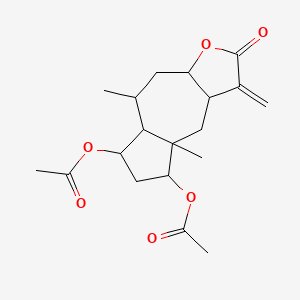

![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

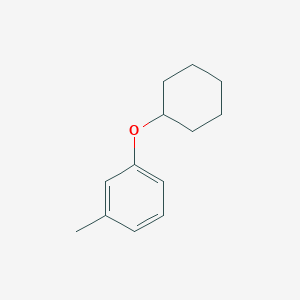

![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)

![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)
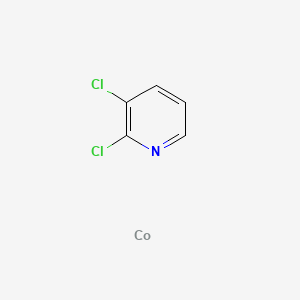
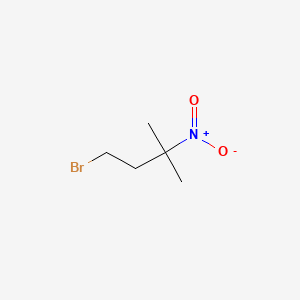
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)

